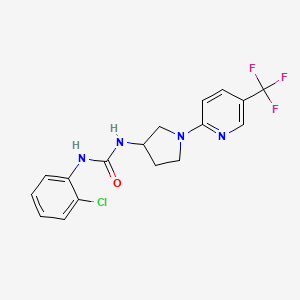

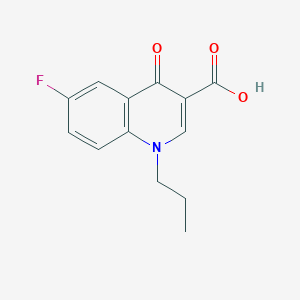

![molecular formula C22H15FN4O2 B2792349 3-(2-Fluorophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 477853-45-5](/img/structure/B2792349.png)

3-(2-Fluorophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(2-Fluorophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline” is a derivative of the triazoloquinazoline class of compounds . It is a small molecule that has been studied for its potential anticancer activity .

Synthesis Analysis

The synthesis of triazoloquinazoline derivatives involves the bioisosteric modification of the triazolophthalazine ring system . This process maintains essential structural fragments for effective binding with the binding site of PCAF . A set of sixteen triazoloquinazoline derivatives were designed and synthesized for investigation .Molecular Structure Analysis

The molecular structure of “this compound” includes a triazoloquinazoline core, a 2-fluorophenyl group, and a 4-methoxyphenoxy group . The triazoloquinazoline core is a bioisosteric modification of the triazolophthalazine ring system .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the bioisosteric modification of the triazolophthalazine ring system . This process maintains essential structural fragments for effective binding with the binding site of PCAF .Mechanism of Action

Target of Action

The primary target of 3-(2-Fluorophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline is the PCAF bromodomain . PCAF (P300/CBP-associated factor) is a histone acetyltransferase that plays a crucial role in gene expression and cell cycle regulation .

Mode of Action

This compound interacts with the PCAF bromodomain, inhibiting its function .

Biochemical Pathways

The inhibition of PCAF affects various biochemical pathways. PCAF is involved in the acetylation of histones, a process that regulates gene expression. By inhibiting PCAF, this compound can potentially alter the expression of various genes, affecting numerous cellular processes .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific genes affected by the inhibition of PCAF. Some studies have shown that similar compounds can exhibit potent antiproliferative activity against certain cancer cells , suggesting that this compound may have potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(2-Fluorophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline in lab experiments is its potential therapeutic applications. The compound has shown promising results in inhibiting cancer cell growth and reducing inflammation. Another advantage is the relatively simple synthesis method of the compound. However, one of the limitations of using the compound in lab experiments is the lack of understanding of its mechanism of action. Additionally, the compound may exhibit toxicity at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-(2-Fluorophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline. One direction is to further investigate the mechanism of action of the compound to gain a better understanding of its therapeutic effects. Another direction is to explore the potential use of the compound in combination with other drugs for enhanced therapeutic effects. Additionally, further studies can be conducted to determine the toxicity and safety profile of the compound for potential clinical use.

Synthesis Methods

The synthesis of 3-(2-Fluorophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline involves several steps. The starting material is 2-fluoroaniline, which is reacted with 4-methoxyphenol in the presence of a base to form 2-(4-methoxyphenoxy)fluoroaniline. This intermediate is then reacted with 2-chloro-5-nitrobenzotrifluoride to form this compound. The final product is obtained after purification by column chromatography.

Scientific Research Applications

3-(2-Fluorophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline has been found to exhibit potential therapeutic applications in various scientific research fields. The compound has shown to have anti-cancer activity by inhibiting the growth of cancer cells. It has also been found to have anti-inflammatory activity by reducing the production of inflammatory cytokines. The compound has also been studied for its potential use as an anti-microbial agent.

Biochemical Analysis

Biochemical Properties

3-(2-Fluorophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline has been found to interact with several enzymes and proteins. For instance, it has been identified as a potential inhibitor of the PCAF bromodomain, a protein that plays a crucial role in gene expression and cellular function . The nature of these interactions is primarily through binding with the active site of the target proteins .

Cellular Effects

In cellular contexts, this compound has demonstrated significant effects. It has been shown to exhibit cytotoxic activity against various human cancer cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it binds to the active site of the PCAF bromodomain, thereby inhibiting its function .

Temporal Effects in Laboratory Settings

It has been observed to demonstrate stable and consistent activity in in vitro studies .

properties

IUPAC Name |

3-(2-fluorophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15FN4O2/c1-28-14-10-12-15(13-11-14)29-22-24-19-9-5-3-7-17(19)21-26-25-20(27(21)22)16-6-2-4-8-18(16)23/h2-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVFDSULLRHMJQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC=CC=C5F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B2792266.png)

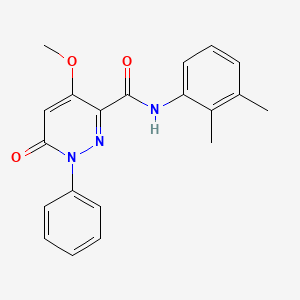

![4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2792269.png)

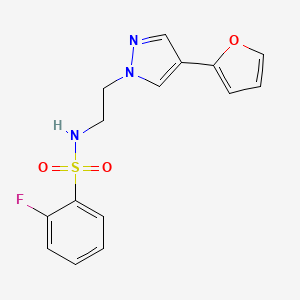

![4-[(3-Fluorophenyl)methyl]-1,1-dioxothian-4-amine](/img/structure/B2792270.png)

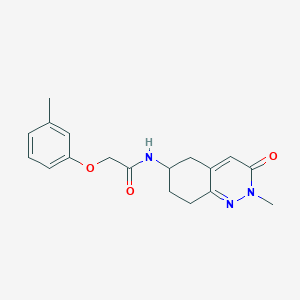

![N-(2-methoxyethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2792280.png)

![2-[1-(2,5-Dimethylpyrazole-3-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2792281.png)

![6-[(2,3-Dimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2792282.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2,4-dimethoxybenzamido)benzofuran-2-carboxamide](/img/structure/B2792284.png)

![3-Phenyl-1-(3,4,5-trimethoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2792288.png)